Trehalose C12
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Overview
Description
Preparation Methods
Trehalose can be synthesized through several pathways:
Enzymatic Synthesis: The most common method involves the transfer of glucose from UDP-glucose to glucose-6-phosphate, forming trehalose-6-phosphate, which is then dephosphorylated to produce trehalose.
Chemical Synthesis: Trehalose can also be synthesized chemically using the ethylene oxide addition reaction between 2,3,4,5-tetra-O-acetyl-D-glucose and 3,4,6-tri-O-acetyl-1,2-anhydro-D-glucose.
Industrial Production: Industrial production of trehalose often involves the use of enzymes derived from microorganisms such as Arthrobacter species.
Chemical Reactions Analysis
Trehalose undergoes various chemical reactions:
Oxidation: Trehalose is resistant to oxidation due to its nonreducing nature.
Hydrolysis: Trehalose can be hydrolyzed by the enzyme trehalase to produce two glucose molecules.
Substitution: Trehalose can undergo substitution reactions, particularly at its hydroxyl groups, to form derivatives with different properties.
Scientific Research Applications
Trehalose has a wide range of applications in scientific research:
Cryopreservation: Trehalose is used as a cryoprotectant to protect cells and tissues from damage during freezing.
Biotechnology: Trehalose is used in the stabilization of proteins and enzymes, making it valuable in various biotechnological applications.
Food Industry: Trehalose is used to improve the shelf life and stability of food products.
Mechanism of Action
Trehalose exerts its protective effects through several mechanisms:
Osmoprotection: Trehalose acts as an osmoprotectant, helping cells maintain their integrity under osmotic stress.
Protein Stabilization: Trehalose stabilizes proteins and prevents their denaturation under stress conditions.
Autophagy Induction: Trehalose induces autophagy, a cellular process that removes damaged components and promotes cell survival.
Comparison with Similar Compounds
Trehalose is unique among disaccharides due to its nonreducing nature and strong protective properties. Similar compounds include:
Sucrose: Another disaccharide composed of glucose and fructose, but it is reducing and less stable under stress conditions.
Trehalose stands out for its exceptional stability and protective capabilities, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C24H44O12 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-16(26)33-13-15-18(28)20(30)22(32)24(35-15)36-23-21(31)19(29)17(27)14(12-25)34-23/h14-15,17-25,27-32H,2-13H2,1H3/t14-,15-,17-,18-,19+,20+,21-,22-,23-,24-/m1/s1 |
InChI Key |
LISGDTVWONGLJR-VUBMMQFPSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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